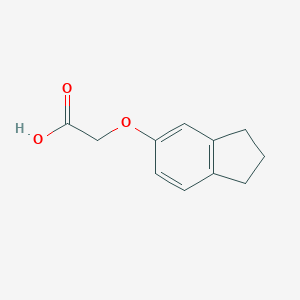

(Indan-5-yloxy)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJPTBBOPNGSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172089 | |

| Record name | Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-58-6 | |

| Record name | Acetic acid, (5-indanyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Indan-5-yloxy)-acetic acid chemical properties and structure

An In-depth Technical Guide to (Indan-5-yloxy)-acetic acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental context for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

This compound, a derivative of indan, is an organic compound with potential applications in medicinal chemistry and materials science. Its core structure consists of an indan group linked to an acetic acid moiety via an ether bond.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (2,3-dihydro-1H-inden-5-yloxy)acetic acid | [1][2] |

| CAS Number | 1878-58-6 | [2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |

| Molecular Weight | 192.22 g/mol | [1][3] |

| Density | 1.25 g/cm³ | [1] |

| Boiling Point | 359.6 °C at 760 mmHg | [1] |

| Flash Point | 144.1 °C | [1] |

| Vapor Pressure | 8.49 x 10⁻⁶ mmHg at 25°C | [1] |

| Polar Surface Area (PSA) | 46.53 Ų | [1] |

| LogP (XLogP3) | 1.6387 | [1] |

Structural Information

The structural identifiers for this compound are crucial for database searches and computational modeling.

| Identifier | Value | Source(s) |

| SMILES | O=C(O)COc1cc2c(cc1)CCC2 | |

| InChIKey | VJJPTBBOPNGSRR-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

General Synthesis Protocol for α-Aryloxy Acetic Acids

This protocol is based on the Williamson ether synthesis, a common method for forming ethers.

Principle: An alcohol (aryl-OH) is deprotonated by a strong base to form an aryloxide anion. This nucleophilic anion then displaces a halide from a haloacetic acid salt in a polar aprotic solvent to form the desired aryloxy acetic acid.[4]

Reactants:

-

Starting Alcohol: 5-Indanol (the aryl alcohol)

-

Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide.

-

Haloacetic Acid Salt: Sodium chloroacetate.

-

Solvents: An initial aprotic solvent (e.g., THF) for the deprotonation step, followed by a polar aprotic solvent (e.g., DMSO) for the substitution reaction.[4]

Procedure:

-

Aryloxide Formation: 5-Indanol is dissolved in an aprotic solvent like THF. A strong base (e.g., sodium hydride) is added portion-wise to the solution to form the sodium 5-indanolate salt.

-

Solvent Exchange: The initial solvent (THF) is removed by distillation under vacuum.[4]

-

Nucleophilic Substitution: A solution of sodium chloroacetate in a polar aprotic solvent like DMSO is added to the aryloxide. The mixture is stirred, typically at room temperature, for several hours to allow the reaction to proceed.[4]

-

Work-up and Isolation:

-

The reaction mixture is diluted with water.

-

The aqueous solution is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.

-

The aqueous phase is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate, causing the this compound product to precipitate or be extracted.

-

The product is extracted into an organic solvent like ethyl acetate.

-

The combined organic layers are washed with water, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the final product.[4]

-

Caption: General workflow for the synthesis of this compound.

Biological Context and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited, the structurally related indole derivatives, such as [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid, have been investigated as potent and selective agonists for the thyroid hormone receptor β (TRβ).[5] This suggests that compounds with the '(substituted-ring)-oxy-acetic acid' scaffold may have relevance in modulating nuclear hormone receptors.

Thyroid hormone receptors are ligand-activated transcription factors that regulate gene expression critical for metabolism, growth, and development. TRβ is a promising therapeutic target for treating metabolic disorders like dyslipidemia and non-alcoholic steatohepatitis (NASH).

Hypothetical Signaling Pathway

The diagram below illustrates the general signaling pathway for a nuclear hormone receptor like TRβ, which could be a potential target for this compound derivatives.

Caption: General pathway for nuclear receptor activation by a ligand agonist.

This guide provides a foundational understanding of this compound based on available chemical data and inferences from structurally similar compounds. Further experimental validation is necessary to fully elucidate its properties and biological activities.

References

- 1. echemi.com [echemi.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 1878-58-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts - Google Patents [patents.google.com]

- 5. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (Indan-5-yloxy)-acetic acid (CAS 1878-58-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Indan-5-yloxy)-acetic acid, CAS number 1878-58-6, is a unique chemical entity belonging to the class of aryloxyacetic acids. Its structure, featuring an indan moiety linked to an acetic acid group via an ether linkage, suggests its potential as a versatile building block in medicinal chemistry and drug discovery. While specific research on this compound is limited, its structural similarity to other biologically active indanone and phenoxyacetic acid derivatives indicates a high potential for diverse pharmacological applications. This guide provides a comprehensive overview of its known properties, a probable synthesis route, and potential areas for future research and drug development based on the activities of analogous compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1878-58-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][3] |

| Molecular Weight | 192.211 g/mol | [2][4] |

| IUPAC Name | (2,3-dihydro-1H-inden-5-yloxy)acetic acid | [1] |

| Synonyms | This compound, 5-Indanoxyacetic acid | [1] |

| Predicted Boiling Point | 359.6 °C at 760 mmHg | [4] |

| Predicted Density | 1.25 g/cm³ | [4] |

| Predicted Flash Point | 144.1 °C | [4] |

| Predicted pKa | (Not Available) | |

| Predicted LogP | 1.638 | [4] |

| Appearance | Solid (predicted) | |

| Solubility | (Not Available) |

Synthesis Protocol

A definitive, published synthesis protocol for this compound is not currently available in peer-reviewed literature. However, based on the general synthesis of aryloxyacetic acids, a Williamson ether synthesis is the most probable and efficient route. This method involves the reaction of a phenol with a haloacetic acid in the presence of a base.

Proposed Synthesis Workflow:

Caption: Proposed Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Deprotonation of 5-Indanol: In a round-bottom flask, dissolve 5-indanol in a suitable solvent such as water or ethanol. Add a stoichiometric equivalent of a strong base, like sodium hydroxide or potassium hydroxide, to deprotonate the hydroxyl group of 5-indanol, forming the corresponding phenoxide.

-

Nucleophilic Attack: To the solution of the 5-indanol phenoxide, add a solution of chloroacetic acid or its corresponding ester (e.g., ethyl chloroacetate). The reaction mixture is then heated to reflux to facilitate the SN2 reaction, where the phenoxide attacks the electrophilic carbon of the chloroacetic acid derivative, displacing the chloride ion.

-

Hydrolysis (if using an ester): If an ester of chloroacetic acid was used, the resulting ester of this compound needs to be hydrolyzed. This is typically achieved by continued heating in the basic solution or by adding a stronger base.

-

Acidification and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with a mineral acid, such as hydrochloric acid. This protonates the carboxylate salt of this compound, causing it to precipitate out of the aqueous solution.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on this compound are not currently documented. However, the indanone and phenoxyacetic acid scaffolds are present in numerous compounds with established pharmacological activities. This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents.

Logical Relationship of Potential Biological Activities:

Caption: Inferred potential biological activities based on core chemical scaffolds.

Areas for Investigation:

-

Anti-inflammatory Activity: Many phenoxyacetic acid and indanone derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

-

Antimicrobial Activity: The indanone nucleus is a component of some natural and synthetic compounds with antibacterial and antifungal properties.

-

Anticancer Activity: Certain derivatives of both indanone and phenoxyacetic acid have shown promise as anticancer agents, targeting various pathways involved in cell proliferation and survival.

-

Antiepileptic Activity: Recent studies have highlighted the potential of phenoxyacetic acid derivatives as novel anticonvulsant agents.

-

Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides, suggesting that this compound could be investigated for applications in agriculture.

Experimental Assays for Biological Screening

To explore the therapeutic potential of this compound and its future derivatives, a tiered screening approach is recommended.

Experimental Screening Workflow:

Caption: A tiered workflow for the biological screening of this compound.

Detailed Methodologies:

-

Cytotoxicity Assays (e.g., MTT): To determine the general toxicity of the compound, various cell lines (e.g., HeLa, HEK293) can be incubated with increasing concentrations of this compound. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

-

Anti-inflammatory Assays (e.g., COX Inhibition): The ability of the compound to inhibit COX-1 and COX-2 enzymes can be assessed using commercially available kits. These assays typically measure the production of prostaglandins from arachidonic acid.

-

Antimicrobial Assays (e.g., Minimum Inhibitory Concentration - MIC): The MIC of the compound against a panel of pathogenic bacteria and fungi can be determined using broth microdilution methods. This will establish the lowest concentration that inhibits visible growth.

-

Anticancer Assays (e.g., Apoptosis Assay): If the compound shows cytotoxicity against cancer cell lines, further assays can be performed to determine the mechanism of cell death. For example, apoptosis can be measured by flow cytometry using Annexin V/Propidium Iodide staining.

Conclusion and Future Directions

This compound (CAS 1878-58-6) represents an under-explored molecule with significant potential in drug discovery and development. Its structural features, common to other pharmacologically active classes of compounds, provide a strong rationale for its investigation. The proposed synthesis via Williamson ether synthesis offers a straightforward route for its preparation. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive biological screening to elucidate its potential therapeutic applications. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the identification of novel lead compounds with enhanced potency and selectivity for various biological targets.

References

- 1. KR890001213B1 - Process for the preparation of aryoxyacetic acid derivatives - Google Patents [patents.google.com]

- 2. jocpr.com [jocpr.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 4. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of (Indan-5-yloxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

(Indan-5-yloxy)-acetic acid , a notable organic compound, holds significance as a key intermediate and building block in the synthesis of various pharmaceutical agents. Its structural motif is found in a range of biologically active molecules. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, complete with detailed experimental protocols derived from analogous chemical transformations, quantitative data summaries, and workflow visualizations to facilitate a deeper understanding for researchers in drug discovery and development.

Synthetic Pathways

The most direct and commonly employed synthetic route to this compound involves a two-step process:

-

Williamson Ether Synthesis: This initial step involves the O-alkylation of 5-indanol with an appropriate haloacetic acid ester, typically ethyl chloroacetate. The reaction is conducted in the presence of a base to deprotonate the phenolic hydroxyl group of 5-indanol, thereby forming a more nucleophilic phenoxide ion.

-

Ester Hydrolysis: The subsequent step is the hydrolysis of the resulting ethyl (indan-5-yloxy)acetate intermediate to the final carboxylic acid product, this compound. This can be achieved under either acidic or basic conditions.

A visual representation of this synthetic workflow is provided below.

Quantitative Data Summary

The following tables summarize the reaction conditions and reported yields for analogous Williamson ether synthesis and ester hydrolysis reactions, which can serve as a benchmark for the synthesis of this compound.

Table 1: Analogous Williamson Ether Synthesis Reactions

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Substituted Phenols | Chloroacetic acid | K₂CO₃ | Acetone | Reflux | Not Specified |

| Eugenol | Ethyl Chloroacetate | Not Specified | DMF | Room Temp | 91 |

| Eugenol | Ethyl Chloroacetate | Not Specified | DMSO | Room Temp | 51 |

| Eugenol | Ethyl Chloroacetate | Not Specified | Acetonitrile | Room Temp | 47 |

Table 2: Analogous Ester Hydrolysis Reactions

| Ester Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Ethyl Oxazole-4-carboxylates | LiBH₄ | Not Specified | Not Specified | Not Specified | 47-89 |

| Substituted Phenoxyacetate | Lithium hydroxide monohydrate | Methanol/Water | Room Temp | 5 h | Not Specified |

| Ethyl Acetate | NaOH (0.01 mol/L) | Water | Not Specified | 5 min | 96 |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound, derived from established procedures for similar compounds.

Step 1: Synthesis of Ethyl (Indan-5-yloxy)acetate (Williamson Ether Synthesis)

This procedure is based on the alkylation of phenolic compounds with ethyl chloroacetate in the presence of a base.

Materials:

-

5-Indanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl chloroacetate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, a solution of 5-indanol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

The mixture is cooled back to 0 °C, and ethyl chloroacetate (1.1 equivalents) is added dropwise.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure ethyl (indan-5-yloxy)acetate.

Step 2: Synthesis of this compound (Ester Hydrolysis)

This protocol is based on the saponification of a phenoxyacetic acid ester using lithium hydroxide.

Materials:

-

Ethyl (indan-5-yloxy)acetate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Methanol (MeOH)

-

Water (H₂O)

-

10% aqueous hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl (indan-5-yloxy)acetate (1.0 equivalent) in a 3:1 mixture of methanol and water, lithium hydroxide monohydrate (1.5 equivalents) is added at room temperature.[1]

-

The reaction mixture is stirred at room temperature for approximately 5 hours, with progress monitored by TLC.[1]

-

Once the hydrolysis is complete, the solvents are removed by evaporation under reduced pressure.

-

The resulting residue is acidified with a 10% aqueous solution of HCl to a pH of approximately 2.

-

The aqueous layer is then extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably achieved through a two-step sequence of Williamson ether synthesis followed by ester hydrolysis. The provided protocols, based on well-established and analogous chemical transformations, offer a solid foundation for researchers to produce this valuable synthetic intermediate. The quantitative data from related reactions suggest that high yields are attainable with careful optimization of reaction conditions. This guide serves as a practical resource for scientists engaged in the synthesis of novel therapeutic agents and other advanced chemical entities.

References

(Indan-5-yloxy)-acetic acid: A Technical Guide to its Presumed Mechanism of Action as a PPAR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Indan-5-yloxy)-acetic acid is a synthetic compound belonging to the aryloxyacetic acid class of molecules. While direct and extensive research on this specific molecule is limited, its structural similarity to a class of compounds known as indanylacetic acid derivatives strongly suggests its mechanism of action is mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are key regulators of metabolic and inflammatory pathways. This technical guide synthesizes the available information on the broader class of indanylacetic acid derivatives and the well-established PPAR signaling pathway to provide a comprehensive overview of the presumed mechanism of action for this compound. This document outlines the core signaling cascade, presents representative quantitative data from analogous compounds, details relevant experimental protocols, and provides visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: PPAR Agonism

The primary mechanism of action for this compound is predicated on its function as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear hormone receptors that play a crucial role in the regulation of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. There are three main isoforms of PPARs:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation generally leads to decreased triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

-

PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity.

-

PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation and the regulation of blood glucose and cholesterol levels.

Compounds that can activate all three isoforms are known as pan-PPAR agonists . Based on studies of structurally related indanylacetic acid derivatives, it is highly probable that this compound functions as a pan-PPAR agonist.[1]

The PPAR Signaling Pathway

The activation of the PPAR signaling pathway by a ligand such as this compound follows a well-defined sequence of events inside the cell:

-

Ligand Binding: The this compound molecule, being lipophilic, can cross the cell membrane and enter the nucleus.

-

Heterodimerization: Inside the nucleus, the ligand binds to the ligand-binding domain (LBD) of a PPAR isoform. This binding event induces a conformational change in the PPAR protein.

-

RXR Partnership: The ligand-bound PPAR then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

-

Co-activator Recruitment and Gene Transcription: The binding of the heterodimer to the PPRE leads to the recruitment of a complex of co-activator proteins. This complex then initiates the transcription of the downstream target genes, leading to a physiological response.

The specific genes that are transcribed depend on the PPAR isoform that is activated, leading to a range of effects on metabolism and inflammation.

Quantitative Data (Representative)

As specific quantitative data for this compound is not publicly available, the following tables provide representative data for a well-characterized pan-PPAR agonist, Lanifibranor, to illustrate the typical binding affinities and activation potencies observed for this class of compounds.

Table 1: In Vitro Binding Affinity of Lanifibranor to PPAR Isoforms

| PPAR Isoform | Binding Affinity (IC50, nM) |

| PPARα | 15 |

| PPARγ | 10 |

| PPARδ | 5 |

Note: IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor.

Table 2: In Vitro Transactivation Potency of Lanifibranor on PPAR Isoforms

| PPAR Isoform | EC50 (nM) |

| PPARα | 30 |

| PPARγ | 25 |

| PPARδ | 8 |

Note: EC50 values represent the concentration of the compound that produces 50% of the maximal response in a cell-based reporter gene assay.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of PPAR agonists. These protocols are generalized and would require optimization for specific compounds and experimental setups.

PPAR Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of a test compound for each PPAR isoform.

Methodology:

-

Receptor Preparation: Prepare cell lysates or purified recombinant human PPAR ligand-binding domains (LBDs) for each isoform (α, γ, δ).

-

Reaction Mixture: In a 96-well plate, combine the PPAR-LBD, a known concentration of a high-affinity radiolabeled PPAR ligand (e.g., [3H]-rosiglitazone for PPARγ), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filter-based method (e.g., glass fiber filters) followed by washing.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The IC50 value is determined by non-linear regression analysis.

PPAR Transactivation Assay (Reporter Gene Assay)

Objective: To measure the functional activation of PPARs by a test compound in a cellular context.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2). Co-transfect the cells with two plasmids:

-

An expression vector for the full-length human PPAR isoform (α, γ, or δ).

-

A reporter plasmid containing a luciferase gene under the control of a PPRE-driven promoter.

-

-

Compound Treatment: After an appropriate incubation period for transfection, treat the cells with varying concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known PPAR agonist).

-

Incubation: Incubate the cells for a further period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the test compound. The EC50 value is determined by non-linear regression analysis.

Conclusion

While direct experimental data for this compound is not extensively documented in publicly available literature, its chemical structure strongly suggests a mechanism of action centered on the activation of Peroxisome Proliferator-Activated Receptors. As a likely pan-PPAR agonist, it is presumed to modulate the expression of genes involved in lipid and glucose metabolism, as well as inflammatory responses. The technical information and methodologies provided in this guide, based on the established understanding of the PPAR signaling pathway and data from analogous compounds, offer a robust framework for researchers and drug development professionals to design and execute further investigations into the precise pharmacological profile of this compound. Future studies should focus on obtaining direct binding and activation data for this specific molecule to confirm and extend the mechanistic understanding outlined herein.

References

The Hypothesized Biological Activity of (Indan-5-yloxy)-acetic Acid Derivatives: A Technical Whitepaper for Drug Discovery Professionals

Executive Summary: While specific experimental data on the biological activity of (Indan-5-yloxy)-acetic acid derivatives is not extensively available in current literature, this whitepaper posits a strong hypothesis for their potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). By dissecting the structure into its core components—the indan nucleus and the phenoxy-acetic acid moiety—we can draw compelling parallels to established classes of compounds, notably indan-1-acetic acids and fibrate drugs. This document provides an in-depth analysis of the inferred mechanism of action, potential therapeutic applications in metabolic disorders, and generalized experimental protocols for their evaluation. All presented data and protocols are based on structurally related compounds and are intended to serve as a foundational guide for future research and development in this promising chemical space.

Introduction: A Hypothesis-Driven Approach

The scaffold of this compound presents an intriguing combination of two pharmacologically significant motifs: the indan ring system and the phenoxy-acetic acid head group. The indan nucleus is a core feature in a variety of bioactive molecules, while the phenoxy-acetic acid structure is characteristic of the fibrate class of hypolipidemic drugs. The convergence of these two structures suggests a potential synergistic or novel activity profile, likely centered on metabolic regulation.

This whitepaper will explore the hypothesized biological activity of this compound derivatives as agonists of PPARs, a family of nuclear receptors that are critical regulators of lipid and glucose homeostasis. This hypothesis is built upon the known activities of structurally analogous compounds.

Postulated Mechanism of Action: PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] There are three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering triglyceride levels. Fibrate drugs are classical PPARα agonists.[1]

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. It also plays a key role in insulin sensitization, making it the target for the thiazolidinedione class of antidiabetic drugs.[1][2]

-

PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored as a target for metabolic syndrome.[1]

We propose that this compound derivatives act as ligands for these receptors. The acidic head group would interact with the polar residues in the ligand-binding domain, while the indan moiety would serve as the lipophilic tail, anchoring the molecule within the hydrophobic pocket.

Signaling Pathway Diagram

The following diagram illustrates the general signaling pathway initiated by the activation of a PPAR receptor by a ligand, such as a hypothetical this compound derivative.

Caption: General PPAR signaling pathway activated by a ligand.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound derivatives is not available. However, to provide a frame of reference, the following table summarizes the hypolipidemic activity of structurally related Indan-1-acetic acid derivatives. These compounds share the indan core and acetic acid side chain, differing in the point of attachment and the absence of the ether linkage.

| Compound ID | Structure (Relative to Indan-1-acetic acid) | Animal Model | Dose (mg/kg) | % Cholesterol Lowering | Reference |

| Clofibrate (Standard) | N/A (Reference Drug) | Normogenic Rats | 50 | 18% | [3] |

| Compound 9 | 5,6-dimethoxy-α-methyl-indan-1-acetic acid | Normogenic Rats | 50 | 20% | [3] |

| Compound 10 | 5,6-dimethoxy-α-ethyl-indan-1-acetic acid | Normogenic Rats | 50 | 17% | [3] |

This table is illustrative and presents data for related compounds to guide potential research directions.

Experimental Protocols

To evaluate the hypothesized biological activity of novel this compound derivatives, the following standard experimental protocols are recommended.

In Vitro: PPARα/γ Luciferase Reporter Assay

This assay determines if a compound can activate PPARα or PPARγ and induce the transcription of a reporter gene.

Objective: To quantify the dose-dependent activation of PPARα and PPARγ by test compounds.

Materials:

-

HEK293T cells (or other suitable host cell line)

-

Expression plasmids: Gal4-PPARα-LBD, Gal4-PPARγ-LBD

-

Reporter plasmid: pUAS-tk-luciferase

-

Transfection reagent (e.g., Lipofectamine 2000)

-

DMEM with 10% FBS, Penicillin-Streptomycin

-

Test compounds dissolved in DMSO

-

Reference agonists (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ)

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

-

Transfection: Co-transfect cells in each well with the Gal4-PPAR-LBD expression plasmid and the pUAS-tk-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 6 hours.

-

Compound Treatment: Replace the transfection medium with fresh DMEM containing various concentrations of the test compounds or reference agonists. Include a DMSO vehicle control.

-

Incubation: Incubate for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse them using the buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content. Plot the normalized relative light units (RLU) against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Caption: Workflow for a PPAR Luciferase Reporter Assay.

In Vivo: High-Fat Diet-Induced Hyperlipidemia Model

This model assesses the ability of a compound to lower lipid levels in a diet-induced animal model of hyperlipidemia.

Objective: To evaluate the in vivo efficacy of test compounds in reducing plasma triglyceride and cholesterol levels.

Materials:

-

Male Sprague-Dawley rats (or similar model)

-

Standard chow diet

-

High-Fat Diet (HFD)

-

Test compounds

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Fenofibrate)

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Centrifuge

-

Commercial assay kits for total cholesterol (TC), triglycerides (TG), and HDL-C.

Methodology:

-

Acclimatization: Acclimatize animals for one week on a standard diet.

-

Induction of Hyperlipidemia: Feed the rats a high-fat diet for a period of 2-4 weeks to induce hyperlipidemia. A control group remains on the standard diet.

-

Grouping and Treatment: Randomly divide the hyperlipidemic animals into groups (n=6-8 per group):

-

Hyperlipidemic Control (Vehicle)

-

Reference Drug (e.g., Fenofibrate, 30 mg/kg/day, p.o.)

-

Test Compound (various doses, p.o.)

-

-

Dosing: Administer the vehicle, reference, or test compounds orally once daily for a period of 14-28 days.

-

Blood Collection: At the end of the treatment period, collect blood samples from the retro-orbital plexus after overnight fasting.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Biochemical Analysis: Analyze the plasma samples for levels of TC, TG, and HDL-C using commercially available enzymatic kits. Calculate LDL-C using the Friedewald formula.

-

Data Analysis: Compare the lipid profiles of the treatment groups to the hyperlipidemic control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Caption: Workflow for an in vivo hyperlipidemia study in rats.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel metabolic modulators. Based on a detailed analysis of its constituent fragments, there is a strong scientific rationale to propose these derivatives as potential PPAR agonists with significant hypolipidemic and insulin-sensitizing properties.

The immediate path forward requires the synthesis of a focused library of this compound derivatives to enable empirical testing. Initial screening using the in vitro protocols outlined in this whitepaper will be crucial to confirm PPAR activity and establish a preliminary structure-activity relationship. Lead compounds identified from these screens can then be advanced into in vivo models of dyslipidemia and diabetes to validate their therapeutic potential. This structured approach will be essential to unlock the full pharmacological value of this novel chemical class.

References

Discovery and history of (Indan-5-yloxy)-acetic acid

An In-depth Technical Guide to (Indan-5-yloxy)-acetic acid: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and drug discovery. The document details its chemical properties, plausible synthetic routes with detailed experimental protocols, and the broader context of its application in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, with the CAS Number 1878-58-6, is an organic compound characterized by an indan moiety linked to an acetic acid group via an ether linkage. While not widely known as a biologically active molecule in its own right, it serves as a crucial fragment and scaffold in the synthesis of more complex molecules for biological screening. Its rigid indan core and the flexible acetic acid side chain provide a valuable starting point for the design of ligands for various biological targets.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | (2,3-Dihydro-1H-inden-5-yloxy)acetic acid, 2-(Indan-5-yloxy)acetic acid |

| CAS Number | 1878-58-6 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | Off-white to light yellow solid |

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Instead, its emergence is tied to the broader exploration of indan- and indole-based structures in medicinal chemistry. The indan scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets.

Research into related compounds, such as [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid derivatives, has highlighted the potential of this general scaffold. These related molecules have been investigated as potent and selective agonists for the thyroid hormone receptor β (TRβ), a target for metabolic diseases. The availability of this compound as a commercial building block suggests its utility was recognized by synthetic and medicinal chemists for constructing libraries of compounds for high-throughput screening and lead optimization.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-stage process: first, the preparation of the key intermediate, 5-hydroxyindan, followed by its O-alkylation and subsequent hydrolysis.

Stage 1: Synthesis of 5-Hydroxyindan

A common and effective method for the synthesis of 5-hydroxyindan involves the demethylation of the more readily available 5-methoxyindan.

Experimental Protocol: Demethylation of 5-Methoxyindan

-

Reaction Setup: To a solution of 5-methoxyindan (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add a demethylating agent. A common choice is boron tribromide (BBr₃), typically added dropwise at a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or methanol. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 5-hydroxyindan can be purified by column chromatography on silica gel.

Stage 2: Synthesis of this compound

This stage involves the Williamson ether synthesis to attach the acetic acid side chain, followed by hydrolysis of the ester to the carboxylic acid.

Table 2: Synthetic Protocol for this compound from 5-Hydroxyindan

| Step | Reaction | Reagents and Conditions |

| 1 | O-Alkylation | 5-Hydroxyindan, ethyl bromoacetate, a weak base (e.g., K₂CO₃ or Cs₂CO₃), and a polar aprotic solvent (e.g., acetone or DMF). The reaction is typically heated to reflux for several hours. |

| 2 | Ester Hydrolysis | The resulting ethyl (indan-5-yloxy)acetate, a base (e.g., NaOH or LiOH) in a mixture of water and a water-miscible organic solvent (e.g., THF or methanol). The reaction is stirred at room temperature until completion. Acidification with a mineral acid (e.g., HCl) precipitates the final product. |

Detailed Experimental Protocol:

Step 1: Synthesis of Ethyl (Indan-5-yloxy)acetate

-

Reaction Setup: In a round-bottom flask, dissolve 5-hydroxyindan (1 equivalent) in acetone or dimethylformamide (DMF).

-

Addition of Reagents: Add potassium carbonate (K₂CO₃, approximately 2-3 equivalents) to the solution, followed by the dropwise addition of ethyl bromoacetate (approximately 1.1-1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure ethyl (indan-5-yloxy)acetate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl (indan-5-yloxy)acetate from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2-3 equivalents) and stir the mixture at room temperature for 2-6 hours. Monitor the hydrolysis by TLC.

-

Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.

-

Acidification and Collection: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a dilute solution of hydrochloric acid (HCl). The this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Diagram of Synthetic Workflow

Caption: Synthetic pathway to this compound.

Biological Context and Potential Applications

The investigation of indole-based analogs of this compound as thyroid hormone receptor β (TRβ) agonists provides a strong rationale for its use in drug discovery. TRβ is a nuclear receptor that plays a key role in regulating metabolism, and selective agonists are sought after for the treatment of dyslipidemia and non-alcoholic steatohepatitis (NASH).

Diagram of Building Block Concept

Caption: Use as a scaffold in drug discovery.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While its own biological activity profile is not extensively characterized, its rigid indan core and functionalized side chain make it an ideal starting point for the synthesis of compound libraries aimed at a variety of biological targets. The synthetic routes to this compound are well-established, proceeding through the key intermediate 5-hydroxyindan. The continued exploration of molecules derived from this scaffold holds promise for the discovery of new therapeutic agents.

Spectroscopic and Synthetic Profile of (Indan-5-yloxy)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for (Indan-5-yloxy)-acetic acid, a molecule of interest in medicinal chemistry and drug development. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a comprehensive experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models, providing a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | -COOH |

| ~7.10 | Doublet | 1H | Ar-H |

| ~6.75 | Doublet | 1H | Ar-H |

| ~6.70 | Singlet | 1H | Ar-H |

| 4.65 | Singlet | 2H | -O-CH₂-COOH |

| 2.88 | Triplet | 4H | -CH₂- (indan) |

| 2.08 | Quintet | 2H | -CH₂- (indan) |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | -COOH |

| ~156.5 | Ar-C-O |

| ~145.0 | Ar-C |

| ~133.0 | Ar-C |

| ~125.0 | Ar-CH |

| ~113.0 | Ar-CH |

| ~107.0 | Ar-CH |

| ~65.0 | -O-CH₂-COOH |

| ~33.0 | -CH₂- (indan) |

| ~32.5 | -CH₂- (indan) |

| ~25.5 | -CH₂- (indan) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Ether) |

| ~1200 | Strong | C-O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 147 | [M - COOH]⁺ |

| 133 | [M - CH₂COOH]⁺ |

| 119 | [Indan-5-ol]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The synthesis of this compound is readily achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.

Synthesis of this compound

Materials:

-

5-Hydroxyindan (1.0 eq)

-

Chloroacetic acid (1.2 eq)

-

Sodium hydroxide (NaOH) (2.5 eq)

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-hydroxyindan in an aqueous solution of sodium hydroxide.

-

To this solution, add chloroacetic acid portion-wise with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

IR Spectroscopy: The IR spectrum is to be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: The mass spectrum is to be obtained using an electron ionization (EI) mass spectrometer.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship of spectroscopic data analysis for structural elucidation.

An In-depth Technical Guide on the Solubility and Stability Profile of (Indan-5-yloxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to establish a complete solubility and stability profile for the compound (Indan-5-yloxy)-acetic acid. Given the limited publicly available data on this specific molecule, this document outlines the necessary experimental protocols, data presentation strategies, and potential degradation pathways based on its chemical structure.

Introduction to this compound

This compound is a carboxylic acid derivative of indane. Its structure, featuring a hydrophilic carboxylic acid group and a more lipophilic indane ring system connected by an ether linkage, suggests a moderate solubility profile that will be highly dependent on pH. Understanding its solubility and stability is a critical first step in the evaluation of this compound for any potential pharmaceutical or biological application.

Chemical Structure:

-

IUPAC Name: (2,3-dihydro-1H-inden-5-yloxy)acetic acid[1]

Solubility Profile Determination

A thorough understanding of the solubility of this compound is fundamental for formulation development, bioavailability studies, and in vitro assay design. The following sections detail the experimental protocols to determine its thermodynamic and kinetic solubility.

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. The shake-flask method is the gold standard for this determination.[5][6]

Experimental Protocol: Shake-Flask Method

-

Preparation of Media: Prepare a range of aqueous buffers with pH values from 2 to 10 to establish a pH-solubility profile.[7] Common buffers include phosphate, acetate, and borate buffers. Also, prepare relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile) and biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).

-

Sample Preparation: Add an excess amount of this compound to vials containing each of the prepared media. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at controlled temperatures, typically 25°C and 37°C.[6][7] The samples should be agitated for a sufficient time to reach equilibrium, usually 24 to 72 hours.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Solid: Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each solvent and pH condition.

Data Presentation: Thermodynamic Solubility of this compound

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Phosphate Buffer | 2.0 | 25 | Data to be determined | HPLC-UV |

| Phosphate Buffer | 2.0 | 37 | Data to be determined | HPLC-UV |

| Acetate Buffer | 4.5 | 25 | Data to be determined | HPLC-UV |

| Acetate Buffer | 4.5 | 37 | Data to be determined | HPLC-UV |

| Phosphate Buffer | 7.4 | 25 | Data to be determined | HPLC-UV |

| Phosphate Buffer | 7.4 | 37 | Data to be determined | HPLC-UV |

| Borate Buffer | 9.0 | 25 | Data to be determined | HPLC-UV |

| Borate Buffer | 9.0 | 37 | Data to be determined | HPLC-UV |

| Water | ~7.0 | 25 | Data to be determined | HPLC-UV |

| Ethanol | N/A | 25 | Data to be determined | HPLC-UV |

| DMSO | N/A | 25 | Data to be determined | HPLC-UV |

| SGF (Simulated Gastric Fluid) | 1.2 | 37 | Data to be determined | HPLC-UV |

| SIF (Simulated Intestinal Fluid) | 6.8 | 37 | Data to be determined | HPLC-UV |

Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution. It is a high-throughput method often used in early drug discovery.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, typically DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability Profile and Forced Degradation Studies

Stability testing is essential to determine the shelf-life of a compound and to identify its degradation products. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to predict the likely degradation pathways.[8][9]

Forced degradation studies for this compound should be conducted in solution and in the solid state. A concentration of approximately 1 mg/mL in a suitable solvent is typically used for solution studies.

Experimental Conditions:

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.[10][11]

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.[10] The ether linkage and the carboxylic acid group could be susceptible to hydrolysis under these conditions.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.[10] The indane ring may be susceptible to oxidation.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Analytical Approach:

-

A stability-indicating HPLC method must be developed to separate the parent compound from all potential degradation products.

-

Samples from each stress condition should be analyzed at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Peak purity analysis using a photodiode array (PDA) detector is crucial.

-

LC-MS should be used to identify the mass of the degradation products to help elucidate their structures.

Data Presentation: Forced Degradation Study Summary

| Stress Condition | Time (hours) | Assay of Parent (%) | Number of Degradants | Major Degradant (m/z) |

| 0.1 M HCl, 60°C | 24 | Data to be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH, 60°C | 24 | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂, RT | 24 | Data to be determined | Data to be determined | Data to be determined |

| Dry Heat, 80°C | 48 | Data to be determined | Data to be determined | Data to be determined |

| Photolytic | - | Data to be determined | Data to be determined | Data to be determined |

Long-term stability studies should be conducted according to ICH Q1A(R2) guidelines to establish a retest period or shelf life.

Experimental Protocol: Long-Term Stability Study

-

Batch Selection: Use at least three primary batches of the compound.

-

Container Closure System: Store the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: For a 12-month study, testing should be performed at 0, 3, 6, 9, and 12 months for long-term conditions, and at 0, 3, and 6 months for accelerated conditions.

-

Tests: The stability-indicating method should be used to monitor the assay, purity, and degradation products. Physical properties such as appearance and melting point should also be monitored.

Workflow for Stability Assessment

Caption: Workflow for stability and forced degradation studies.

Potential Signaling Pathway Involvement

While the specific biological target of this compound is not defined in the public domain, compounds with similar structural motifs (e.g., carboxylic acids, aromatic ethers) are known to interact with various biological targets, including nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or act as enzyme inhibitors. The diagram below illustrates a hypothetical signaling pathway where such a compound could act as a ligand for a nuclear receptor.

Hypothetical Signaling Pathway

Caption: Hypothetical nuclear receptor activation pathway.

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these experimental protocols will yield the critical data necessary for its further development as a research tool or therapeutic agent.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 1878-58-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. ajpaonline.com [ajpaonline.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of (Indan-5-yloxy)-acetic Acid Interactions: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (Indan-5-yloxy)-acetic acid scaffold has emerged as a promising starting point in medicinal chemistry for the development of targeted therapeutics. Its structural framework offers a versatile platform for designing potent and selective modulators of key biological targets. This technical guide provides a comprehensive overview of the in silico modeling of interactions involving derivatives of this compound, with a focus on two primary therapeutic areas: thyroid hormone receptor β (TRβ) agonism and aldose reductase (AR) inhibition. Through the integration of computational methodologies and experimental data, this document aims to furnish researchers with the necessary insights to facilitate the rational design of novel drug candidates based on this privileged scaffold.

The this compound Scaffold: A Foundation for Drug Design

This compound (CAS Number: 1878-58-6) is a chemical intermediate with the molecular formula C11H12O3. While the parent molecule itself has not been extensively characterized for direct biological activity, its derivatives have demonstrated significant potential in modulating critical physiological pathways. The core structure, comprising an indan group linked to an acetic acid moiety via an ether bond, provides a unique three-dimensional arrangement that can be strategically modified to achieve high-affinity interactions with specific protein targets.

Targeting the Thyroid Hormone Receptor β (TRβ)

Derivatives of this compound, particularly those incorporating an indole nucleus, have been identified as potent and selective agonists of the thyroid hormone receptor β (TRβ). TRβ is a nuclear receptor that plays a crucial role in regulating metabolism, and its selective activation is a key strategy for the development of drugs to treat dyslipidemia and non-alcoholic steatohepatitis (NASH) without the adverse cardiovascular effects associated with non-selective thyroid hormone analogs.

A notable series of compounds, based on the [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid scaffold, has been designed and synthesized, demonstrating significant TRβ agonistic activity and selectivity over the TRα isoform.[1]

In Silico Modeling of Indole-Based TRβ Agonists

Computational modeling has been instrumental in understanding the structure-activity relationships (SAR) of these indole derivatives and in guiding the design of more potent and selective TRβ agonists.

Molecular Docking: Molecular docking studies have been employed to elucidate the binding modes of indole-based agonists within the ligand-binding domain (LBD) of TRβ. These studies help in visualizing the key interactions between the ligand and the amino acid residues of the receptor, providing a rationale for the observed activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for TRβ agonists.[2] These models correlate the biological activity of a series of compounds with their 3D physicochemical properties, enabling the prediction of the activity of novel, unsynthesized molecules.

Pharmacophore Modeling: Pharmacophore models define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds with the potential for TRβ agonism.

Quantitative Data for TRβ Agonists

The following table summarizes the biological activity of representative indole-based derivatives. While specific EC50 values for the [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid series are not publicly available in the initial screening literature, the reported high selectivity highlights the potential of this scaffold. For illustrative purposes, data for other relevant indole-based TRβ agonists are included.

| Compound ID | Scaffold | Target | Assay Type | Activity (EC50/Ki) | Selectivity (TRβ vs TRα) |

| Compound 1c | [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid | TRβ | Functional Assay | Data not publicly available | >50-fold[1] |

| KB-141 | Indole derivative | TRβ | Binding Assay | Ki = 2.5 nM | ~10-fold |

| GC-1 | Indole derivative | TRβ | Binding Assay | Ki = 0.3 nM | ~10-fold |

Experimental Protocol: TRβ Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds to the human thyroid hormone receptor β.[3]

Materials:

-

Human recombinant TRβ expressed in insect cells

-

[¹²⁵I]Triiodothyronine (T3) radioligand

-

Modified Tris-HCl buffer (pH 7.6)

-

Non-labeled T3 for non-specific binding determination

-

Test compounds

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

A 0.625 ng aliquot of the human recombinant TRβ is incubated with 0.06 nM [¹²⁵I]T3.

-

For the determination of non-specific binding, a parallel incubation is performed in the presence of 1 µM non-labeled T3.

-

Test compounds are added at various concentrations (e.g., starting from 10 µM).

-

The incubation is carried out for 20-24 hours at 4°C.

-

Following incubation, the mixture is filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters, representing the bound [¹²⁵I]T3, is quantified using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 values are determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. Ki values can then be calculated using the Cheng-Prusoff equation.

Targeting Aldose Reductase

The this compound scaffold has also been explored for the development of aldose reductase (AR) inhibitors. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Inhibition of AR is a validated therapeutic strategy to prevent or slow the progression of these complications.

A notable example is [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, a derivative that demonstrates potent inhibition of aldose reductase.[4]

In Silico Modeling of Indole-Acetic Acid-Based AR Inhibitors

Computational approaches have been pivotal in the discovery and optimization of indole-acetic acid derivatives as AR inhibitors.

Molecular Docking: Docking studies of indole-acetic acid derivatives into the active site of aldose reductase have revealed key interactions with amino acid residues such as Tyr48, His110, and Trp111. These studies provide a structural basis for the inhibitory activity and guide the design of analogs with improved potency.

QSAR: QSAR studies have been performed on various series of aldose reductase inhibitors, including those with indole scaffolds. These models help to identify the physicochemical properties that are critical for potent AR inhibition, such as hydrophobicity and electronic features.

Pharmacophore Modeling: Pharmacophore models for aldose reductase inhibitors typically include features like a hydrogen bond acceptor to interact with the catalytic residues, a hydrophobic region to occupy the specificity pocket, and an anionic group to interact with the anion-binding site. These models are valuable tools for virtual screening to identify novel AR inhibitor scaffolds.

Quantitative Data for Aldose Reductase Inhibitors

The following table summarizes the inhibitory activity of [5-(Benzyloxy)-1H-indol-1-yl]acetic acid against aldose reductase.

| Compound | Target Enzyme | IC50 |

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Rat Aldose Reductase | Submicromolar range[4] |

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Human Aldose Reductase | Low micromolar range[4] |

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol describes a common spectrophotometric method for measuring the inhibitory activity of compounds against aldose reductase.[5][6]

Materials:

-

Purified recombinant human or rat aldose reductase

-

0.067 M Phosphate buffer (pH 6.2)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

DL-glyceraldehyde (substrate)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

In a cuvette, prepare a reaction mixture containing the phosphate buffer, NADPH, and the enzyme solution.

-

Add the test compound at various concentrations. A control reaction without the inhibitor should also be prepared.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a few minutes.

-

Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the control reaction.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing In Silico Workflows and Pathways

Graphviz diagrams are provided to illustrate the key workflows and signaling pathways discussed in this guide.

Caption: In Silico Workflow for TRβ Agonist Design.

Caption: Polyol Pathway and Aldose Reductase Inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutics targeting both the thyroid hormone receptor β and aldose reductase. This technical guide has provided an in-depth overview of the in silico modeling approaches that can be employed to understand and optimize the interactions of its derivatives with these key biological targets. By integrating computational methods such as molecular docking, QSAR, and pharmacophore modeling with robust experimental validation, researchers can accelerate the discovery of potent and selective drug candidates with improved therapeutic profiles. The detailed experimental protocols and workflow diagrams presented herein are intended to serve as a practical resource for scientists engaged in the exciting field of drug design and development.

References

- 1. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3D-QSAR and molecular docking studies of selective agonists for the thyroid hormone receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

(Indan-5-yloxy)-acetic Acid and Analogs as Thyroid Hormone Receptor-β Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scientific and technical aspects of thyroid hormone receptor (TR) agonists, with a primary focus on the well-characterized TRβ-selective agonist, GC-1 (Sobetirome). While the specific molecule (Indan-5-yloxy)-acetic acid is a known chemical intermediate, the broader class of thyromimetics, particularly those selective for the TRβ isoform, represents a significant area of therapeutic research. These compounds hold promise for treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH) by capturing the beneficial metabolic effects of thyroid hormone while minimizing deleterious effects on the heart and other tissues.[1][2]

Introduction to Thyroid Hormone Receptors and Selective Agonism

Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function. Their physiological effects are mediated by two primary nuclear hormone receptors: thyroid hormone receptor alpha (TRα) and thyroid hormone receptor beta (TRβ).[1] These receptors are encoded by separate genes and exhibit distinct tissue distribution patterns. TRα is predominantly expressed in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver.[2]